molecular formula C19H18N4O B4433575 2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE

Cat. No.: B4433575
M. Wt: 318.4 g/mol
InChI Key: FDGGNWOVWKFHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is a complex organic compound that features a naphthyl group, a pyrimidinyl group, and a piperazino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common, where a nucleophile replaces a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-NAPHTHYL[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its naphthyl group provides aromatic stability, while the pyrimidinyl and piperazino groups offer sites for further chemical modification and interaction with biological targets.

Properties

IUPAC Name

naphthalen-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-18(17-7-6-15-4-1-2-5-16(15)14-17)22-10-12-23(13-11-22)19-20-8-3-9-21-19/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGGNWOVWKFHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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